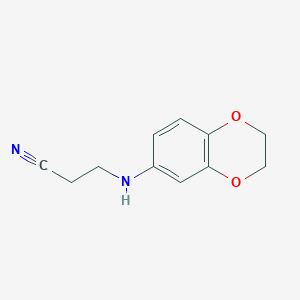![molecular formula C10H10N4O B2867483 2-[(Quinazolin-4-yl)amino]acetamide CAS No. 55040-21-6](/img/structure/B2867483.png)
2-[(Quinazolin-4-yl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Quinazolin-4-yl)amino]acetamide is a chemical compound with the molecular formula C10H10N4O. It is a derivative of quinazoline, a bicyclic compound containing fused benzene and pyrimidine rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Quinazolin-4-yl)amino]acetamide typically involves the reaction of quinazoline derivatives with appropriate amines. One common method includes the reaction of 4-chloroquinazoline with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
化学反応の分析
Types of Reactions: 2-[(Quinazolin-4-yl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
2-[(Quinazolin-4-yl)amino]acetamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(Quinazolin-4-yl)amino]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of microbial growth .
類似化合物との比較
Quinazoline: The parent compound with a similar bicyclic structure.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
4-Aminoquinazoline: A compound with an amino group at the 4-position.
Uniqueness: 2-[(Quinazolin-4-yl)amino]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(quinazolin-4-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-9(15)5-12-10-7-3-1-2-4-8(7)13-6-14-10/h1-4,6H,5H2,(H2,11,15)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXMQTOUMSMUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2867402.png)
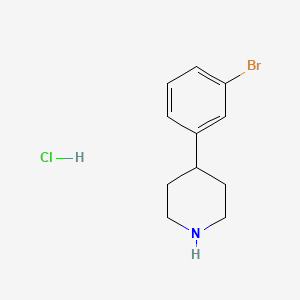
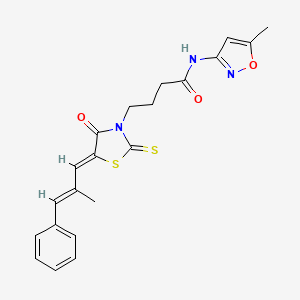
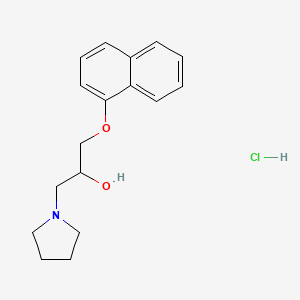

![4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2867410.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2867411.png)
![3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2867412.png)
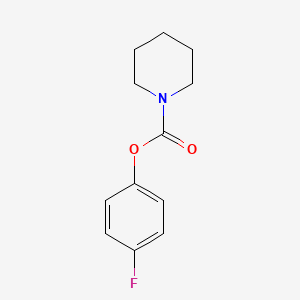
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2867417.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2867419.png)
![methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2867420.png)
![2-chloro-4-fluoro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B2867421.png)
